molecular formula C8H11ClF2N2O3S B2737796 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1855947-63-5

1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2737796
CAS RN: 1855947-63-5
M. Wt: 288.69
InChI Key: LLHVNCCQHIMMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a sulfonyl chloride derivative of pyrazole that has been synthesized using various methods. In

Mechanism Of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is not fully understood. However, it has been suggested that this compound acts by binding to the active site of enzymes and inhibiting their activity. It may also interfere with the signaling pathways involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride have been studied in various in vitro and in vivo models. This compound has been shown to inhibit the activity of several enzymes, including proteases, kinases, and phosphatases. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Furthermore, 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to have a cytotoxic effect on cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments include its unique properties and potential applications in scientific research. This compound has been shown to have inhibitory effects on various enzymes and can be used as a tool for the development of new drugs and therapies. However, there are also limitations to using this compound in lab experiments. For example, it may have off-target effects or interact with other compounds in the system, leading to false results.

Future Directions

There are several future directions for the use of 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride in scientific research. One potential direction is the development of new drugs and therapies based on the inhibitory effects of this compound on enzymes. Another direction is the exploration of the anti-inflammatory properties of 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride, which could lead to the development of new treatments for inflammatory diseases. Furthermore, the cytotoxic effects of this compound on cancer cells could be further studied for potential cancer therapies.

Synthesis Methods

The synthesis of 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been reported in the literature using different methods. One of the most common methods involves the reaction of 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride in the presence of triethylamine. The reaction leads to the formation of the corresponding sulfonyl chloride derivative, which can be purified using column chromatography.

Scientific Research Applications

1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential applications in scientific research. This compound has been shown to have inhibitory effects on various enzymes, including proteases, kinases, and phosphatases. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Furthermore, 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been used as a tool for the development of new drugs and therapies.

properties

IUPAC Name

1-(2,2-difluoroethyl)-3-(ethoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF2N2O3S/c1-2-16-5-6-7(17(9,14)15)3-13(12-6)4-8(10)11/h3,8H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHVNCCQHIMMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN(C=C1S(=O)(=O)Cl)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.